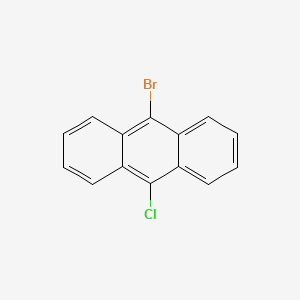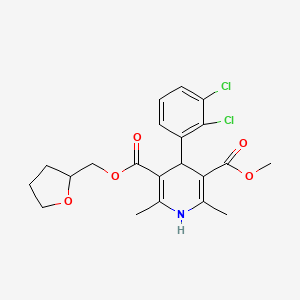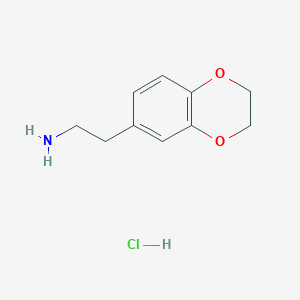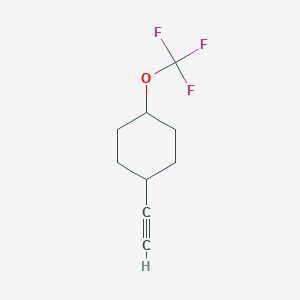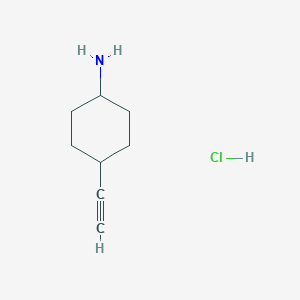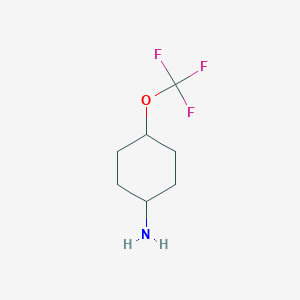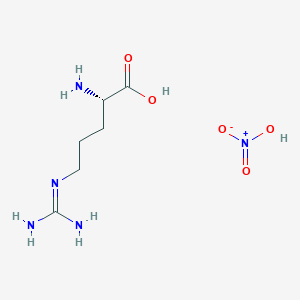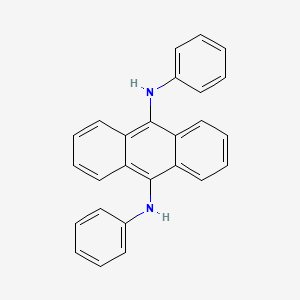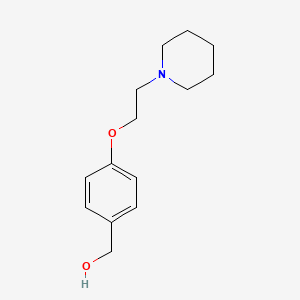
4-(2-Piperidinylethoxy)benzyl alcohol
Vue d'ensemble
Description
Synthesis Analysis
PEBA is synthesized from 4-(2-chloroethoxy)benzyl chloride and piperidine through a nucleophilic substitution reaction. The synthesis of benzyl alcohol, a related compound, has been studied extensively. It involves process optimization, photo-illuminated liquid phase hydrogenation, and the use of improved green catalysts .Molecular Structure Analysis
The molecular formula of PEBA is C14H21NO2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of a molecule plays a crucial role in its properties, as demonstrated in studies on benzyl alcohol and p-cresol .Chemical Reactions Analysis
While specific chemical reactions involving PEBA are not extensively studied, related compounds such as benzyl alcohol have been investigated. For instance, the oxidation of benzyl alcohol to benzaldehyde has been studied . Halodehydroxylation of alcohols to yield benzylic and alkyl halides has also been explored .Applications De Recherche Scientifique
- PEBA derivatives have shown promise as antiviral agents. For instance, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus by interacting with the hemagglutinin fusion peptide .
- Researchers have also discovered potential inhibitors of SARS-CoV2 with a piperidine core, including PEBA-based compounds .
- Piperidine-containing compounds, such as PEBA, serve as essential building blocks for drug development. Their synthesis methods are widely explored .
- PEBA is part of the piperidine family, which plays a significant role in organic chemistry. Researchers focus on developing rapid and practical methods for synthesizing substituted piperidines .
- PEBA derivatives undergo biological evaluation to assess their potential as therapeutic agents. Researchers explore their interactions with biological targets and evaluate pharmacological activity .
- Beyond simple piperidines, spiropiperidines and condensed piperidines are intriguing structural variations. Researchers investigate their synthesis and biological properties .
Antiviral Activity
Medicinal Chemistry and Drug Design
Organic Synthesis
Biological Evaluation
Spiropiperidines and Condensed Piperidines
Orientations Futures
PEBA is a relatively new compound and has not been extensively studied. Future research could focus on its potential applications, synthesis methods, and properties. The development of fast and cost-effective methods for the synthesis of substituted piperidines, including PEBA, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
[4-(2-piperidin-1-ylethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-12-13-4-6-14(7-5-13)17-11-10-15-8-2-1-3-9-15/h4-7,16H,1-3,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXGBNZCIAVBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

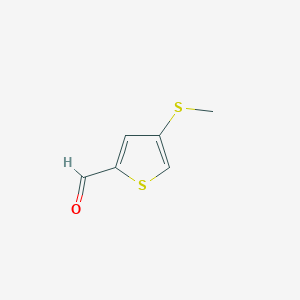
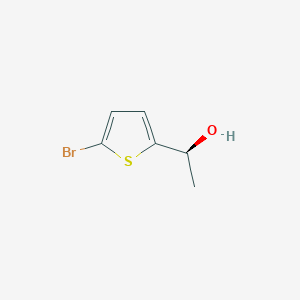
![3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B3253287.png)
